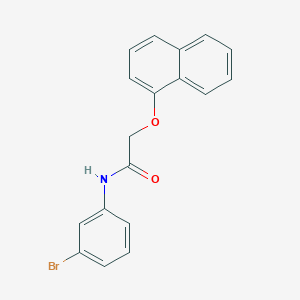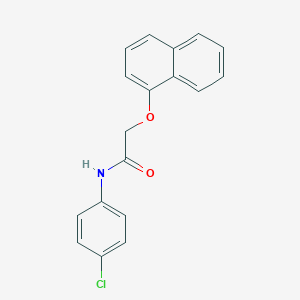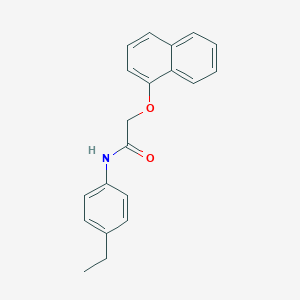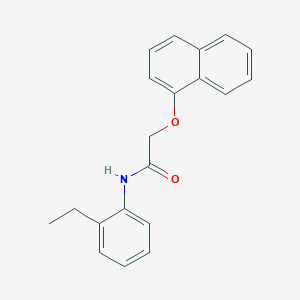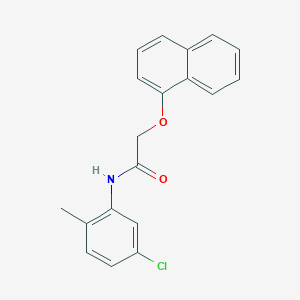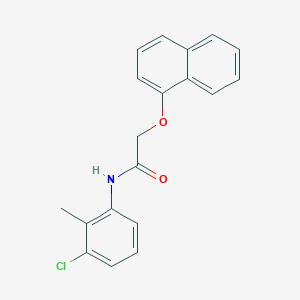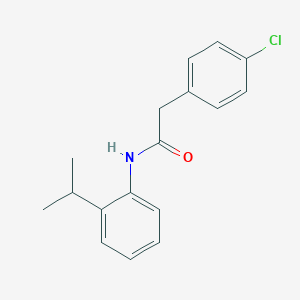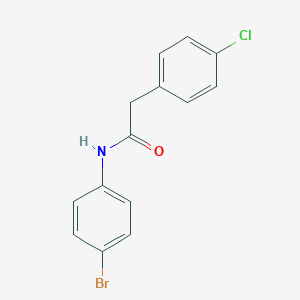![molecular formula C18H30N2O B291522 N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)
N-[4-(dimethylamino)phenyl]decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]decanamide, also known as DMAD, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DMAD is a member of the amide class of compounds and is a white crystalline powder. It is soluble in organic solvents but is insoluble in water. DMAD has been found to have various applications in the field of medicinal chemistry, particularly in the discovery of new drugs.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)phenyl]decanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. N-[4-(dimethylamino)phenyl]decanamide has been found to inhibit the activity of enzymes such as histone deacetylases, which play a role in the regulation of gene expression. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]decanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(dimethylamino)phenyl]decanamide has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(dimethylamino)phenyl]decanamide in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for studying the mechanisms underlying various diseases. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been found to be relatively non-toxic and has low side effects. However, one of the limitations of using N-[4-(dimethylamino)phenyl]decanamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(dimethylamino)phenyl]decanamide. One area of interest is the development of N-[4-(dimethylamino)phenyl]decanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of N-[4-(dimethylamino)phenyl]decanamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(dimethylamino)phenyl]decanamide and its effects on various signaling pathways in cells.
Synthesemethoden
N-[4-(dimethylamino)phenyl]decanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(dimethylamino)benzoyl chloride with decylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-(dimethylamino)phenyl]decanamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]decanamide has been extensively studied for its various applications in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-[4-(dimethylamino)phenyl]decanamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H30N2O |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)phenyl]decanamide |
InChI |
InChI=1S/C18H30N2O/c1-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(2)3/h12-15H,4-11H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
SZMLWFIINJHSCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



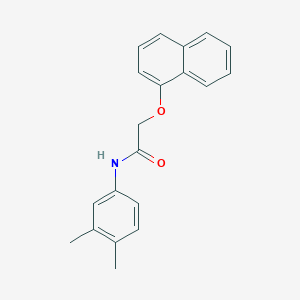
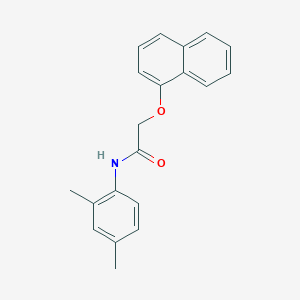
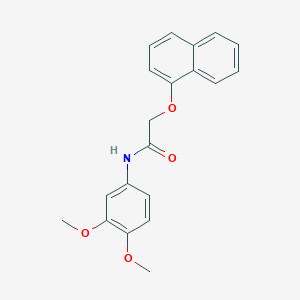
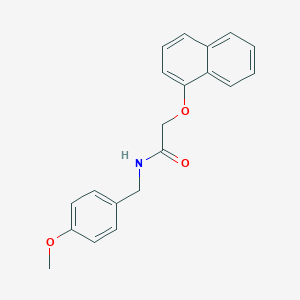
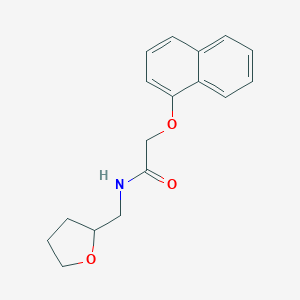
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
